![molecular formula C₄₄H₄₃NO₈S B1144780 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole CAS No. 220339-91-3](/img/no-structure.png)

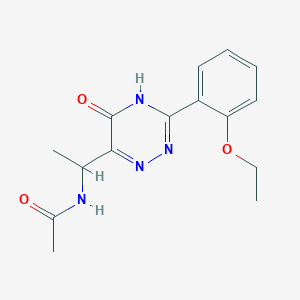

2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole is an intermediate in the synthesis of 2-(α-D-Mannopyranosyl)-L-tryptophan, a tryptophan glycoconjugate being tested as a diagnostic tool for the accurate measure of renal function.

科学的研究の応用

Synthetic Methodologies

- Magnesium-Catalyzed Dephenylsulfonylation: A study explores the synthesis of indole derivatives through magnesium-catalyzed dephenylsulfonylation, producing compounds like 5-ethyl-1H-indole with good yield and purity. This methodology can be applied to synthesize various indole derivatives, including those with phenylsulfonyl groups (Rao, Shrikant, Kumar, & Krishna, 2017).

Structural Analysis and Crystallography

- Crystal Structure of Indole Derivatives: Researchers have determined the crystal structures of various 1-(phenylsulfonyl)indole derivatives, which aids in understanding the geometric and packing parameters of these compounds. This information is crucial for the development of new molecules with specific properties (Jasinski, Rinderspacher, & Gribble, 2009).

Chemical Synthesis and Reactions

- Development of Synthetic Antigens: A study focuses on the synthesis of complex compounds involving α-D-mannopyranoside, which is relevant for creating synthetic antigens. This process contributes to the development of pharmaceuticals and biological research tools (Khan, Piskorz, & Matta, 1994).

- Sulfenylation Reactions: Research on sulfenylation of pyrroles and indoles provides insights into synthesizing new molecules, particularly those that involve phenylsulfonyl and methylthio groups. This is relevant in the development of diverse chemical entities for various applications (Gilow, Brown, Copeland, & Kelly, 1991).

Applications in Material Science

- Molecular Packing and Interactions: Studies on compounds like diethyl [(3-cyano-1-phenylsulfonyl-1H-indol-2-yl)methyl]phosphonate provide insights into molecular packing and interactions, which are essential for designing materials with specific properties (Karthikeyan, Sethusankar, Rajeshwaran, Mohanakrishnan, & Velmurugan, 2011).

Carbohydrate Chemistry

- Synthesis of Monodeoxyfluorinated Methyl and 4-Nitrophenyl α-D-Mannobiosides: Research in carbohydrate chemistry involving the synthesis of α-D-mannopyranoside derivatives contributes to the development of new molecules for various applications in medicine and biology (Khan, Jain, Abbas, & Matta, 1990).

Pharmaceutical Research

- Preparation of Triazoloindoles: The preparation of 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles via tandem copper catalysis is significant in pharmaceutical research for constructing various valuable indole molecules, highlighting potential applications in drug development (Xing, Sheng, Wang, Lu, & Wang, 2014).

作用機序

- Specifically, it helps transport fatty acids (such as acetyl CoA) into the mitochondrial matrix where fatty acid metabolism occurs .

- This acetyl group facilitates the transport of fatty acids into the mitochondrial matrix, where they undergo metabolism .

- Downstream effects include energy production (via β-oxidation of fatty acids) and maintenance of cellular homeostasis .

- Cellular effects include maintaining mitochondrial function and supporting overall metabolic processes .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole' involves the protection of the hydroxyl groups of α-D-mannopyranosyl, followed by the coupling of the protected sugar with 1-[(4-methylphenyl)sulfonyl]-1H-indole. Finally, the deprotection of the sugar and the acetyl group will yield the desired compound.", "Starting Materials": [ "α-D-mannopyranosyl", "Benzyl chloride", "Triphenylphosphine", "1-[(4-methylphenyl)sulfonyl]-1H-indole", "Acetic anhydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Protection of the hydroxyl groups of α-D-mannopyranosyl with benzyl chloride and triphenylphosphine in methanol", "Coupling of the protected sugar with 1-[(4-methylphenyl)sulfonyl]-1H-indole using sodium hydride in DMF", "Deprotection of the sugar with hydrochloric acid in methanol", "Deprotection of the acetyl group with sodium hydroxide in water", "Purification of the compound by column chromatography using diethyl ether as the eluent" ] } | |

CAS番号 |

220339-91-3 |

分子式 |

C₄₄H₄₃NO₈S |

分子量 |

745.88 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-amine](/img/structure/B1144716.png)